2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20404393
InChI: InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14)
SMILES:
Molecular Formula: C6H2F5NO2S
Molecular Weight: 247.14 g/mol

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid

CAS No.:

Cat. No.: VC20404393

Molecular Formula: C6H2F5NO2S

Molecular Weight: 247.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid -

Specification

Molecular Formula C6H2F5NO2S
Molecular Weight 247.14 g/mol
IUPAC Name 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14)
Standard InChI Key LEBSBWYGHZTJLH-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, systematically describes its structure:

  • A 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) forms the core.

  • At position 2 of the thiazole, a trifluoromethyl (-CF₃) group is attached, contributing electron-withdrawing effects and steric bulk.

  • Position 5 of the thiazole connects to a difluoroacetic acid moiety, where two fluorine atoms are bonded to the central carbon adjacent to the carboxylic acid group.

The molecular formula, C₆H₂F₅NO₂S, and weight of 247.14 g/mol reflect its high fluorine content (38.5% by mass), a hallmark of organofluorine compounds .

Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₂F₅NO₂S
Molecular Weight247.14 g/mol
SMILESC1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F
InChIKeyLEBSBWYGHZTJLH-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The compound’s reactivity is influenced by:

  • Electrophilic Sites: The thiazole’s nitrogen and sulfur atoms participate in coordination chemistry.

  • Nucleophilic Substitution: Fluorine atoms on CF₂ may undergo displacement under harsh conditions.

  • Carboxylic Acid Derivatives: Conversion to acyl chlorides, amides, or esters for further coupling reactions .

Applications in Medicinal and Agrochemical Chemistry

Agrochemical Uses

Fluorinated thiazoles are explored as:

  • Herbicides: Inhibition of acetolactate synthase (ALS) in weeds.

  • Insecticides: Interaction with nicotinic acetylcholine receptors .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey FeaturesApplications
2,2-Difluoro-2-(thiazol-2-yl)acetic acidC₅H₃F₂NO₂SLacks CF₃; simpler structureIntermediate in drug synthesis
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acidC₆H₃F₄NO₂SMonofluoro at CF₂ positionAntimicrobial research
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acidC₇H₄F₅NO₂SMethyl substitution enhances hydrophobicityAgrochemical lead

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